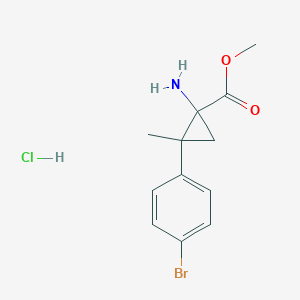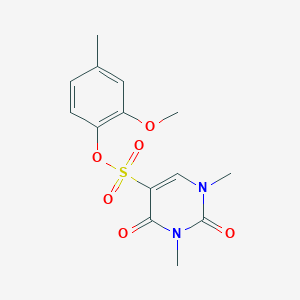
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Synthesis Methods
Research on the synthesis of complex chemical compounds, such as "2-Fluoro-4-bromobiphenyl," provides insights into the methodologies that might be applicable to the synthesis of methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride. These methods often involve cross-coupling reactions and the handling of reactive intermediates under controlled conditions, indicating the importance of advanced synthetic techniques in producing specific chemical entities for further research applications (Qiu et al., 2009).
Biochemical Precursors and Plant Biology
Studies on compounds like "1-aminocyclopropane-1-carboxylic acid (ACC)" illuminate the biological significance of small molecules as precursors to ethylene, a critical plant hormone. This suggests that research into the biochemical pathways and physiological roles of similar compounds can uncover their potential applications in agricultural science and plant biology (Van de Poel & Van Der Straeten, 2014).
Analytical and Bioanalytical Applications
Biomarker Analysis
The analytical techniques developed for the detection and quantification of carcinogen metabolites and other harmful substances in biological matrices highlight the importance of sensitive and specific analytical methods. These methods are crucial for monitoring exposure to toxicants, understanding their metabolism, and assessing the risks associated with exposure. This research area underscores the role of analytical chemistry in public health and toxicology (Hecht, 2002).
Environmental and Food Safety
Toxicity and Safety Evaluation
Reviews on the toxicity of industrial solvents like "crude 4-methylcyclohexanemethanol (MCHM)" provide a framework for assessing the health risks associated with chemical exposure. These evaluations are essential for establishing safety guidelines, regulatory standards, and mitigation strategies to protect public health. Such research is indicative of the broader context in which the safety and environmental impact of chemical compounds, including methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride, are evaluated (Paustenbach et al., 2015).
Eigenschaften
IUPAC Name |
methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-11(7-12(11,14)10(15)16-2)8-3-5-9(13)6-4-8;/h3-6H,7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDXTJUMQAXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)OC)N)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611236.png)



![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611243.png)
![Cyclopent-3-en-1-yl-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2611244.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)
![2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2611249.png)



![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)